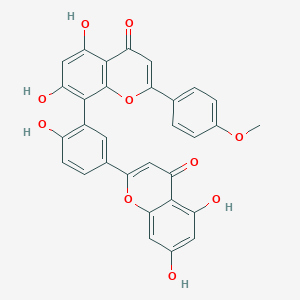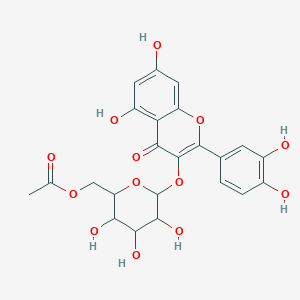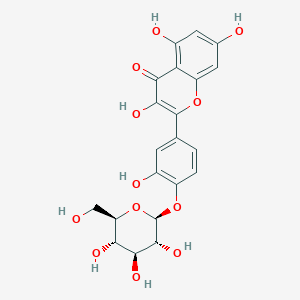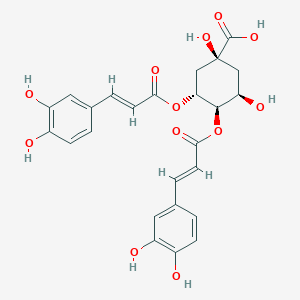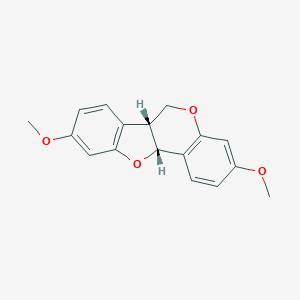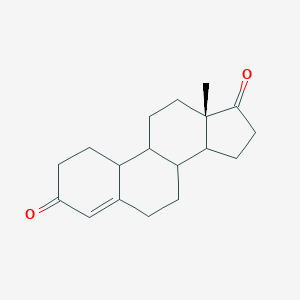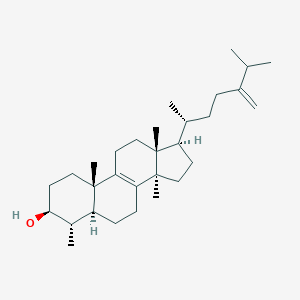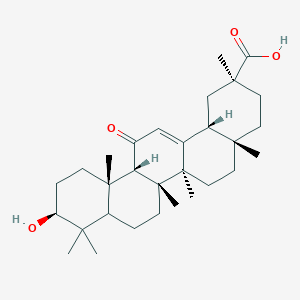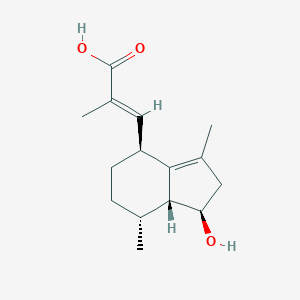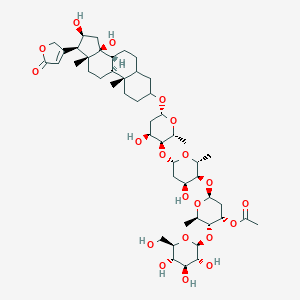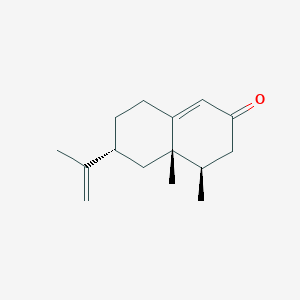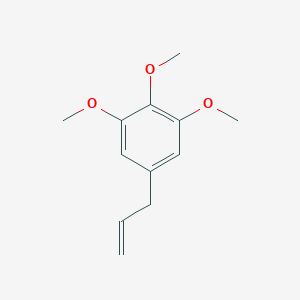
Elemicin
Übersicht
Beschreibung
Elemicin is a naturally occurring organic compound classified as a phenylpropene. This compound is also present in the oils of nutmeg and mace, contributing to their characteristic aroma and flavor . Structurally, this compound is similar to myristicin, differing only by the presence of a methoxy group instead of a dioxymethy moiety .
Wissenschaftliche Forschungsanwendungen
Elemicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Mechanismen aus. Es ist bekannt, dass es Stearoyl-CoA-Desaturase 1 (SCD1) durch metabolische Aktivierung hemmt . Darüber hinaus wird die Psychoaktivität von this compound auf seine Wechselwirkung mit 5-HT2A-Rezeptoren zurückgeführt, ähnlich wie bei vielen Psychedelika . Dies ist jedoch noch immer ein Forschungsschwerpunkt, und der genaue Wirkmechanismus ist umstritten .
Wirkmechanismus
Elemicin exerts its effects through various molecular mechanisms. It is known to inhibit Stearoyl-CoA Desaturase 1 (SCD1) by metabolic activation . Additionally, this compound’s psychoactivity is thought to be related to its interaction with 5-HT2A receptors, similar to many psychedelics . this is still a point of research, and its exact mechanism of action remains controversial .
Biochemische Analyse
Biochemical Properties
Elemicin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Stearoyl-CoA Desaturase 1 (SCD1), where this compound acts as an inhibitor through metabolic activation . This inhibition affects the desaturation of stearoyl-CoA to oleoyl-CoA, impacting lipid metabolism. Additionally, this compound exhibits antimicrobial, antioxidant, and antiviral activities, interacting with various microbial enzymes and proteins to exert these effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to induce cytotoxicity in HepG2 cells through metabolic activation . This cytotoxicity is mediated by the formation of reactive metabolites, which can cause cellular damage. This compound also affects cell signaling pathways, particularly those involving oxidative stress and inflammation. Its impact on gene expression includes the upregulation of antioxidant response elements and the modulation of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation to form reactive metabolites. These metabolites can bind to cellular macromolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits Stearoyl-CoA Desaturase 1 (SCD1) by forming a reactive intermediate that interacts with the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to altered lipid metabolism. Additionally, this compound’s metabolites can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its reactive metabolites can degrade over time, reducing their cytotoxic effects . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in cells, potentially resulting in chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can even have beneficial antioxidant effects . At high doses, this compound’s cytotoxicity becomes pronounced, leading to adverse effects such as liver damage and neurotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant toxic responses, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to reactive metabolites. The key enzymes involved in its metabolism include cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4 . These enzymes catalyze the hydroxylation of this compound, leading to the formation of reactive intermediates. These intermediates can further conjugate with glutathione or other cellular nucleophiles, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain . This accumulation can enhance its cytotoxic effects in these tissues.
Subcellular Localization
This compound’s subcellular localization is primarily in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The presence of targeting signals and post-translational modifications directs this compound to these specific compartments. In the endoplasmic reticulum, this compound interacts with enzymes involved in lipid metabolism, while in the mitochondria, it affects oxidative phosphorylation and reactive oxygen species production .
Vorbereitungsmethoden
Elemicin can be synthesized through various methods. One common synthetic route involves the use of syringol and allyl bromide via Williamson ether synthesis and Claisen rearrangement . The process includes the electrophilic aromatic substitution entering the para-position, facilitated by a secondary Cope rearrangement . This method yields high efficiency, with yields above 85% .
Industrial production of this compound typically involves the isolation from natural sources. This compound was first isolated from elemi oil using vacuum distillation, where the substance was collected between 162-165 °C at a reduced pressure of 10 torr .
Analyse Chemischer Reaktionen
Elemicin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Bedingungen und Reagenzien.
Reduktion: Reduktionsreaktionen können this compound in einfachere Kohlenwasserstoffe umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen sind häufig, wobei this compound mit Elektrophilen reagiert, um substituierte Produkte zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den spezifischen Bedingungen, beinhalten aber oft Derivate mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Elemicin ähnelt strukturell anderen Alkenylbenzolen wie Myristicin, Safrol und Methyleugenol . Diese Verbindungen teilen ein gemeinsames Phenylpropen-Rückgrat, unterscheiden sich aber in ihren funktionellen Gruppen:
Myristicin: Enthält eine Methylendioxygruppe anstelle der Methoxygruppen, die in this compound vorkommen.
Methyleugenol: Enthält Methoxygruppen und wird ebenfalls als genotoxisches Karzinogen eingestuft.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von Methoxygruppen, die zu seinen besonderen chemischen Eigenschaften und biologischen Aktivitäten beitragen .
Eigenschaften
IUPAC Name |
1,2,3-trimethoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLQKQKXWHCZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Record name | elemicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Elemicin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197586 | |
| Record name | Elemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale straw coloured viscous liquid; Spice with floral notes | |
| Record name | Elemicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 156.00 °C. @ 17.00 mm Hg | |
| Record name | Elemicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Elemicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.058-1.070 | |
| Record name | Elemicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
487-11-6 | |
| Record name | Elemicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elemicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elemicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Elemicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYALLYL BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Elemicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Elemicin?
A1: this compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants. It's found in the essential oils of various plant species, including nutmeg (Myristica fragrans) and parsley (Petroselinum crispum). [, ]
Q2: What is the molecular formula, weight, and structure of this compound?
A2: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. Structurally, it is 1-allyl-3,4,5-trimethoxybenzene. [, , , ]
Q3: What spectroscopic data are available for this compound?
A3: this compound has been characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). These methods help identify and quantify this compound in complex mixtures like essential oils and biological samples. [, , , ]
Q4: How does this compound exert its biological effects?
A4: While the precise mechanism of action of this compound remains unclear, research suggests it may influence cellular processes through interactions with enzymes, particularly those involved in metabolic activation and inflammation. [, , ]
Q5: What are the potential downstream effects of this compound's interaction with its targets?
A5: Studies have shown that this compound can affect lipid metabolism by inhibiting stearoyl-CoA desaturase 1 (SCD1). [] It can also inhibit proinflammatory cytokine generation, suggesting a role in modulating inflammatory responses. []
Q6: How is this compound metabolized in the body?
A7: this compound is primarily metabolized in the liver, undergoing various transformations like hydroxylation, conjugation with cysteine and N-acetylcysteine, and O-demethylation. These metabolic pathways can generate different metabolites, some of which may contribute to its biological activity and potential toxicity. [, , ]
Q7: Is this compound toxic?
A8: While this compound is found naturally in some foods, its safety profile requires careful consideration, especially at high doses. Studies have shown that metabolic activation of this compound can lead to the formation of reactive metabolites, which may contribute to cellular toxicity. [, , ] Further research is necessary to fully understand the potential long-term effects of this compound exposure.
Q8: How does the toxicity of this compound compare to other alkenylbenzenes like Safrole and Methyleugenol?
A9: While structurally similar to known carcinogens Safrole and Methyleugenol, the carcinogenic potential of this compound remains less clear. [, , ] Some studies suggest it might pose a lower risk compared to its analogues, but further research is crucial for a comprehensive risk assessment. []
Q9: What analytical methods are used to detect and quantify this compound?
A10: The primary methods for this compound analysis are GC-MS and HPLC (High-Performance Liquid Chromatography). These techniques allow for the identification and quantification of this compound in various matrices, including plant materials, essential oils, and biological samples. [, , , ]
Q10: How is the quality of this compound-containing products controlled?
A11: Quality control for this compound-containing products, like essential oils and herbal supplements, involves analyzing the chemical composition and ensuring it meets specific standards. This includes verifying the this compound content and the presence of other potentially toxic compounds. [, , ]
Q11: What are the future research directions for this compound?
A12: Future research on this compound should focus on elucidating its precise mechanism of action, identifying its molecular targets, and conducting comprehensive toxicity studies. Furthermore, investigating its potential therapeutic applications in inflammation and metabolic disorders could be promising. [, , ]
Q12: Are there any alternatives or substitutes for this compound?
A13: While direct substitutes for this compound may not be readily available, other natural compounds with similar biological activities, such as certain terpenes and flavonoids, could be explored as potential alternatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



